- Epoxidation of conjugated dienes with cumene hydroperoxide., Neftekhimiya, 1987, 27(3), 387-90
Cas no 930-22-3 (Butadiene monoxide)
Butadiene monoxide Chemical and Physical Properties
Names and Identifiers
-
- Butadiene monoxide
- 3,4-Epoxybut-1-ene~2-Vinyloxirane
- 2-Vinyloxirane
- 1,3-Butadiene monoepoxide
- 3,4-Epoxy-1-butene
- Oxirane, 2-ethenyl-
- Vinylethylene Oxide
- 1,2-epoxybutene
- 1,2-epoxybutene-3
- 1,2-oxido-3-butene
- Butadiene epoxide
- Butadiene monoepoxide
- Butadiene monooxide
- Butene 3,4-epoxid
- 1-Butene, 3,4-epoxy- (6CI, 8CI)
- 2-Ethenyloxirane (ACI)
- Oxirane, ethenyl- (9CI)
- (±)-Vinyloxirane
- 1,2-Epoxy-3-butene
- 1,3-Butadiene monooxide
- 1,3-Butadiene monoxide
- 1,3-Butadiene oxide
- Butene 3,4-epoxide
- Epoxybutadiene
- Ethenyloxirane
- NSC 24251
- NSC 8023
- Vinyl epoxide
- Vinyloxirane
- 1,2Epoxybutene3
- 2-ethenyloxirane
- DTXCID105240
- 26703-03-7
- Oxirane, ethenyl
- 3,4Epoxybut1ene
- NSC-24251
- DB-073082
- NSC8023
- Monoepoxybutadiene
- UNII-478ERR5NKR
- CCRIS 2614
- WLN: T3OTJ B1U1
- butadienemonoepoxide
- AI3-16049
- NS00115902
- 1,2-Epoxy-3-butylene
- STL556465
- (+/-)-VINYLOXIRANE
- 3,4Epoxybutene
- 3,4-Epoxybutene
- 1-BUTENE,3,4-EPOXY-
- 1-Butene, 3,4-epoxy-
- 3,4-Epoxybut-1-ene
- DTXSID4025240
- (+-)-VINYLOXIRANE
- 1,2-epoxybut-3-ene
- (.+-.)-VINYLOXIRANE
- NCGC00258425-01
- J-800015
- NS00039515
- Q15910431
- 3,4-EPOXY-1-BUTENE [HSDB]
- D90487
- 1,2-EB
- 3,4-Epoxybutene-1
- EN300-98979
- HSDB 5520
- Oxirane, ethenyl-
- 3,4-Epoxy-1-butene, 98%
- MFCD00005149
- E0337
- 1,2Epoxybutene
- NSC-8023
- CAS-930-22-3
- vinyl oxirane
- 1Butene, 3,4epoxy
- Monoepoxybutene
- 478ERR5NKR
- NCGC00091691-02
- Butadiene oxide
- 1-Butene,4-epoxy-
- EINECS 213-210-4
- 930-22-3
- Oxirane, 2ethenyl
- BBL102661
- 1,2Oxido3butene
- AKOS005257726
- J-640021
- 1,3Butadiene oxide
- 1,2Epoxy3butene
- Tox21_200871
- 3,4-epoxy-butene-1
- NCGC00091691-01
- 2-Vinyloxirane #
- CHEMBL1299388
- NSC24251
- DB-073083
-
- MDL: MFCD00005149
- Inchi: 1S/C4H6O/c1-2-4-3-5-4/h2,4H,1,3H2
- InChI Key: GXBYFVGCMPJVJX-UHFFFAOYSA-N
- SMILES: O1C(C=C)C1
- BRN: 103170
Computed Properties
- Exact Mass: 70.04190
- Monoisotopic Mass: 70.041865
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 5
- Rotatable Bond Count: 1
- Complexity: 49.6
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 0.5
- Topological Polar Surface Area: 12.5
Experimental Properties
- Color/Form: Colorless transparent to yellowish liquid
- Density: 0.87 g/mL at 25 °C(lit.)
- Melting Point: -135°C(lit.)
- Boiling Point: 67°C(lit.)
- Flash Point: Fahrenheit: -58 ° f
Celsius: -50 ° c - Refractive Index: n20/D 1.417(lit.)
- Solubility: Slightly soluble (26 g/l) (25 º C),
- PSA: 12.53000
- LogP: 0.57120
- Sensitiveness: Moisture Sensitive
- Solubility: Insoluble in water
Butadiene monoxide Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H225,H302,H319
- Warning Statement: P210,P305+P351+P338
- Hazardous Material transportation number:UN 1993 3/PG 2
- WGK Germany:2
- Hazard Category Code: 11-22-36
- Safety Instruction: S16-S36/37-S45
- FLUKA BRAND F CODES:21
- RTECS:EM7350000
-
Hazardous Material Identification:
- HazardClass:3
- PackingGroup:II
- TSCA:Yes
- Storage Condition:2-8°C
- Safety Term:3
- Packing Group:II
- Risk Phrases:R11; R40
Butadiene monoxide Customs Data
- HS CODE:2910900090
- Customs Data:
China Customs Code:
2910900090Overview:
2910900090. Three section epoxide,Epoxy alcohol(phenol,ether),Including its halogenation,sulfonation,Nitrosative or nitrosative derivatives. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2910900090. epoxides, epoxyalcohols, epoxyphenols and epoxyethers, with a three-membered ring, and their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
Butadiene monoxide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 127574-1G |
Butadiene monoxide |
930-22-3 | 1g |
¥798.93 | 2023-12-10 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 127574-5G |
Butadiene monoxide |
930-22-3 | 5g |
¥2606.89 | 2023-12-10 | ||
| Fluorochem | 050415-1g |
Butadiene monoxide |
930-22-3 | >97.0%(GC) | 1g |
£36.00 | 2022-03-01 | |
| Fluorochem | 050415-5g |
Butadiene monoxide |
930-22-3 | >97.0%(GC) | 5g |
£104.00 | 2022-03-01 | |
| Fluorochem | 050415-25g |
Butadiene monoxide |
930-22-3 | >97.0%(GC) | 25g |
£271.00 | 2022-03-01 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R032592-1g |
Butadiene monoxide |
930-22-3 | 98% | 1g |
¥49 | 2024-05-20 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R032592-25g |
Butadiene monoxide |
930-22-3 | 98% | 25g |
¥560 | 2024-05-20 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R032592-5g |
Butadiene monoxide |
930-22-3 | 98% | 5g |
¥153 | 2024-05-20 | |
| TRC | B701670-10mg |
Butadiene Monoxide |
930-22-3 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B701670-50mg |
Butadiene Monoxide |
930-22-3 | 50mg |
$ 65.00 | 2022-06-06 |
Butadiene monoxide Production Method
Production Method 1
Production Method 2
- Chloro[N,N'-ethylenebis(salicylideneaminato)]manganese, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2012, 1, 1-5
Production Method 3
- Regio- and enantioselective catalytic epoxidation of conjugated dienes, Journal of the Chemical Society, 1995, (16), 2009-17
Production Method 4
- Regioselective monoepoxidation of 1,3-dienes catalyzed by transition-metal complexes, Journal of the Chemical Society, 1992, (15), 1072-4
Production Method 5
1.2 Reagents: Sodium hydroxide Solvents: Water
- Synthesis of vinyloxiranes, Journal de la Societe Chimique de Tunisie, 1993, 3(5), 283-91
Production Method 6
- Gas-phase epoxidation of butadiene: influence of the content and distribution of cesium promoter on catalytic properties of Ag/α-Al2O3, Kataliz v Promyshlennosti, 2011, (6), 21-27
Production Method 7
Production Method 8
1.2 Reagents: Potassium carbonate Solvents: Water
- Simple Iron Catalyst for Terminal Alkene Epoxidation, Organic Letters, 2003, 5(14), 2469-2472
Production Method 9
- Heteropoly blue as a reaction-controlled phase-transfer catalyst for the epoxidation of olefins, Bulletin of the Chemical Society of Japan, 2005, 78(8), 1575-1579
Production Method 10
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
- Catalytic monoepoxidation of 1,3-butadiene over manganese complex catalysts, Fenzi Cuihua, 2011, 25(2), 105-108
Production Method 11
- Olefin epoxidation with hydrogen peroxide catalyzed by lacunary polyoxometalate [γ-SiW10O34(H2O)2]4-, Chemistry - A European Journal, 2007, 13(2), 639-648
Production Method 12
- Efficient Epoxidation of Olefins with ≥99% Selectivity and Use of Hydrogen Peroxide, Science (Washington, 2003, 300(5621), 964-966
Production Method 13
- Manganese bis(trifluoromethanesulfonate), e-EROS Encyclopedia of Reagents for Organic Synthesis, 2012, 1, 1-4
Production Method 14
- Recovery of 3,4-epoxy-1-butene from 1,3-butadiene oxidation effluents, United States, , ,
Production Method 15
- Off the beaten track: improved and new routes in C4 value chains, DGMK Tagungsbericht, 2004, 2004, 2004-3
Production Method 16
Production Method 17
- Ethynylation. V. Reactions of hydrated ethynylation products. Dehydration of γ-alkanediols, Annalen der Chemie, 1955, 596, 80-158
Production Method 18
- Synthesis of cyclic acetals containing gem-dichlorocyclopropane fragment, Izvestiya Vysshikh Uchebnykh Zavedenii, 2013, 56(6), 11-13
Production Method 19
- Amines derived from dihalopropenes. II. Synthesis of (±)- and (-)-1-(2-methylene-1-aziridinyl)-3-buten-2-ol, Journal of Organic Chemistry, 1962, 27, 968-79
Production Method 20
Butadiene monoxide Raw materials
Butadiene monoxide Preparation Products
Butadiene monoxide Suppliers
Butadiene monoxide Related Literature
-
1. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
-
Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
-
Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
Additional information on Butadiene monoxide
Butadiene Monoxide (CAS No. 930-22-3): An Overview of Its Properties, Applications, and Recent Research
Butadiene monoxide, also known as 1,3-butadiene oxide or butadiene oxide, is a cyclic ether with the chemical formula C4H6O. It is a colorless liquid with a boiling point of 75.5°C and a molecular weight of 70.09 g/mol. This compound is primarily used in the synthesis of various organic compounds and as an intermediate in the production of polymers and other chemical products.
The CAS number for butadiene monoxide is 930-22-3, which is a unique identifier assigned by the Chemical Abstracts Service to ensure precise and consistent referencing in scientific literature and databases. This identifier is crucial for researchers, chemists, and regulatory bodies to track and manage information related to this compound.
Butadiene monoxide is synthesized through the oxidation of 1,3-butadiene, a process that involves the reaction of butadiene with oxygen in the presence of a catalyst. The resulting product is then purified to meet the required specifications for industrial and research applications. The synthesis process can be optimized to achieve high yields and purity levels, making it an essential compound in various chemical processes.
In terms of its physical properties, butadiene monoxide has a density of approximately 0.88 g/cm³ at room temperature. It is soluble in water and many organic solvents, which makes it versatile for use in different chemical reactions. The compound's reactivity is primarily attributed to its cyclic ether structure, which allows it to participate in various nucleophilic substitution reactions and ring-opening polymerizations.
One of the key applications of butadiene monoxide is in the synthesis of epoxides, which are important intermediates in the production of polymers such as polyurethanes and epoxy resins. These polymers are widely used in coatings, adhesives, and composite materials due to their excellent mechanical properties and chemical resistance. Additionally, butadiene monoxide can be used as a starting material for the synthesis of pharmaceuticals and fine chemicals, where its reactivity and functional group versatility are highly valued.
Recent research has focused on improving the efficiency and sustainability of the synthesis process for butadiene monoxide. For example, studies have explored the use of green catalysts and alternative reaction conditions to reduce energy consumption and minimize environmental impact. One notable study published in the *Journal of Catalysis* reported the development of a novel heterogeneous catalyst that significantly enhanced the selectivity and yield of butadiene monoxide production from 1,3-butadiene oxidation.
In addition to its industrial applications, butadiene monoxide has been studied for its potential use in biomedical applications. Research has shown that certain derivatives of butadiene monoxide exhibit antimicrobial properties, making them promising candidates for developing new antibiotics or antifungal agents. A study published in *Bioorganic & Medicinal Chemistry* investigated the synthesis and biological activity of butadiene monoxide derivatives against various bacterial strains, demonstrating promising results.
The safety profile of butadiene monoxide is an important consideration in its handling and use. While it is not classified as a hazardous substance under current regulations, proper precautions should be taken to prevent exposure and ensure safe handling practices. This includes using appropriate personal protective equipment (PPE) such as gloves, goggles, and lab coats when working with this compound.
In conclusion, butadiene monoxide (CAS No. 930-22-3) is a versatile compound with a wide range of applications in chemical synthesis, polymer production, and biomedical research. Its unique properties make it an essential component in various industrial processes, while ongoing research continues to explore new possibilities for its use. As advancements in catalysis and sustainable chemistry continue to evolve, the role of butadiene monoxide in these fields is likely to expand further.
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